3-Iodopropynal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Iodopropynal” is a versatile material used in scientific research. It possesses unique properties that make it suitable for various applications, including organic synthesis and medicinal chemistry. It’s also known as Iodopropynyl Butyl Carbamate (IPBC), a water-soluble preservative used globally in the paints & coatings, wood preservatives, personal care, and cosmetics industries .

Chemical Reactions Analysis

The thermal degradation kinetics and degradation products of IPBC during the heating process have been studied. Experiments were conducted at isothermal conditions from 60 °C to 150 °C. The thermal degradation products of IPBC were studied by ultra-performance liquid chromatography-mass spectrometry (UPLC−MS/MS) .

Scientific Research Applications

Biocide and Fungicide

3-Iodopropynal is widely used as a biocide and fungicide . It is used in metalworking fluids, for wood, leather, masonry, rubber, plastics, textiles, paints, paper, and air conditioning systems .

Antifungal Agent

3-Iodopropynal is also referred to as iodopropynyl butylcarbamate (IPBC) and is extensively used as an antifungal agent .

Anti-microbial Agent

In addition to its antifungal properties, 3-Iodopropynal also serves as an anti-microbial agent .

Wood Preservatives

3-Iodopropynal is used in the context of placing biocidal products on the market, particularly as a wood preservative .

Stability in Various Conditions

3-Iodopropynal is stable at room temperature, stable for 14 days at 54°C, stable in heptane and ethyl acetate for 96 hours, stable in octanol, petroleum ether and methanol for 9 days at 25°C, and is not highly flammable .

Research and Development

3-Iodopropynal is used in research and development, particularly in the field of chromatography . It is used in the separation of compounds on Newcrom R1 HPLC column .

Safety and Hazards

The use of IPBC is restricted in some countries due to its toxicity, especially acute inhalation toxicity. IPBC is also becoming recognized as a contact allergen . Extensive safety and toxicity tests were conducted on IPBC and their results were gathered along with earlier studies in a report of the Safety Assessment of IPBC by the Cosmetic Ingredient Review .

Mechanism of Action

Target of Action

3-Iodopropynyl, also known as 3-iodoprop-2-ynal, is a member of the carbamate family of biocides . It is widely used as an antifungal and antimicrobial agent . The primary targets of 3-Iodopropynyl are microorganisms, particularly fungi . The compound interacts with these organisms, disrupting their normal functions and leading to their death .

Mode of Action

The mode of action of 3-Iodopropynyl involves the iodine atom present in its molecular structure . This iodine atom can penetrate the cell wall of microorganisms and react with sulfhydryl groups, which are located in nucleic acids and amino acids at the enzyme-active site of microorganisms . This interaction disrupts the normal functioning of the microorganisms, leading to their death .

Biochemical Pathways

The biochemical pathways affected by 3-Iodopropynyl are those involved in the survival and proliferation of microorganisms . By interacting with the sulfhydryl groups in the microorganisms, 3-Iodopropynyl disrupts these pathways, preventing the microorganisms from carrying out their normal functions . The downstream effects of this disruption include the death of the microorganisms and the prevention of their proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Iodopropynyl are crucial for its bioavailability and efficacy . The compound is extensively metabolized, with the metabolites being 2 diastereomers of propargyl-N-acetic acid carbamate . Glucuronidation is the main secondary metabolic pathway

Result of Action

The primary result of the action of 3-Iodopropynal is the death of microorganisms, particularly fungi . By disrupting the normal functioning of these organisms, 3-Iodopropynal prevents them from proliferating and causes them to die . This makes it an effective antifungal and antimicrobial agent .

Action Environment

The action, efficacy, and stability of 3-Iodopropynal can be influenced by various environmental factors. For instance, the compound is stable at room temperature and for 14 days at 54°C . It is also stable in heptane and ethyl acetate for 96 hours, and in octanol, petroleum ether, and methanol for 9 days at 25°C . These properties make 3-Iodopropynal suitable for use in a variety of environments, including in paints, coatings, wood preservatives, personal care products, and cosmetics .

properties

IUPAC Name |

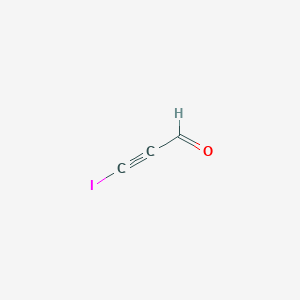

3-iodoprop-2-ynal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HIO/c4-2-1-3-5/h3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZLXUUEARNIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C#CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodopropynal | |

CAS RN |

20328-44-3 |

Source

|

| Record name | 3-iodoprop-2-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,3-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2619873.png)

![(3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2619874.png)

![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine](/img/structure/B2619879.png)

![N-methyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2619884.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide](/img/structure/B2619886.png)

![[2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2619887.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2619892.png)